2,2,4,4-Tetramethyl-N-phenylpentan-3-imine
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Overview
Description
2,2,4,4-Tetramethyl-N-phenylpentan-3-imine is an organic compound with the molecular formula C₁₄H₂₁N It is characterized by its unique structure, which includes a pentane backbone with four methyl groups and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-N-phenylpentan-3-imine typically involves the reaction of 2,2,4,4-Tetramethyl-3-pentanone with aniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-N-phenylpentan-3-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine to the corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2,4,4-Tetramethyl-N-phenylpentan-3-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-N-phenylpentan-3-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: A ketone with a similar backbone but lacking the imine and phenyl groups.
2,2,4,4-Tetramethyl-3-pentanol: An alcohol derivative with a hydroxyl group instead of the imine.
2,2,4,4-Tetramethyl-3-pentanone oxime: An oxime derivative formed by the reaction of the ketone with hydroxylamine.
Uniqueness
2,2,4,4-Tetramethyl-N-phenylpentan-3-imine is unique due to the presence of both the imine and phenyl groups, which impart distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
89929-50-0 |
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Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-N-phenylpentan-3-imine |
InChI |
InChI=1S/C15H23N/c1-14(2,3)13(15(4,5)6)16-12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI Key |
RVMZSLSYWTVUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NC1=CC=CC=C1)C(C)(C)C |
Origin of Product |
United States |
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